molecular formula C18H26N2O5 B12455249 N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(propan-2-yloxy)propyl]butanediamide

Cat. No.: B12455249
M. Wt: 350.4 g/mol
InChI Key: ZKBXLWINPLZJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide is a complex organic compound that features a benzodioxole ring, a butanediamide backbone, and a propan-2-yloxypropyl side chain

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-propan-2-yloxypropyl)butanediamide

InChI

InChI=1S/C18H26N2O5/c1-13(2)23-9-3-8-19-17(21)6-7-18(22)20-11-14-4-5-15-16(10-14)25-12-24-15/h4-5,10,13H,3,6-9,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

ZKBXLWINPLZJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CCC(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the butanediamide backbone. Common synthetic routes include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of Butanediamide Backbone: This involves the reaction of the benzodioxole intermediate with butanediamide precursors under controlled conditions.

    Introduction of Propan-2-yloxypropyl Side Chain: This step involves the alkylation of the intermediate compound with propan-2-yloxypropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile: Another compound featuring a benzodioxole ring, but with different substituents and properties.

    N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide: Similar in structure but with variations in the side chains or functional groups.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

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